2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-N'-[(1E)-(pyridin-3-yl)methylidene]-1,3-thiazole-4-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-N’-[(1E)-(pyridin-3-yl)methylidene]-1,3-thiazole-4-carbohydrazide” is a complex organic molecule. It contains a trifluoromethyl group, which is a functional group with the formula -CF3 . The trifluoromethyl group is often used in pharmaceuticals and drugs .
Chemical Reactions Analysis
The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group . This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .Scientific Research Applications
1. Magnetic Studies and Structural Analysis
One significant area of research involving similar compounds is in the field of magnetic studies and structural analysis. For instance, Mandal et al. (2011) explored the self-assembly of homoleptic tetranuclear structures using ligands structurally related to the specified compound. These structures exhibit interesting magnetic properties, such as intramolecular ferromagnetic and antiferromagnetic interactions, making them of interest in magnetic studies and material science Mandal et al. (2011).
2. Synthesis of Novel Compounds for Anticancer Activity
Another research application is the synthesis of novel compounds for their potential anticancer activity. Hafez and El-Gazzar (2020) synthesized a series of pyridine-containing derivatives, similar in structure to the compound , to investigate their effects on tumor cell lines. They found that some of these compounds showed higher antitumor activity than the reference drug doxorubicin, particularly those with a pyridine moiety Hafez & El-Gazzar (2020).
3. Density Functional Theory Calculations and Antiferromagnetic Behavior
Mandal et al. (2012) conducted research that involved synthesizing pentanuclear Mn(II) clusters using ligands structurally related to the specified compound. They performed Density Functional Theory calculations and continuous shape measurement studies, offering insights into the antiferromagnetic behavior of these clusters Mandal et al. (2012).
Properties
IUPAC Name |
2-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]-N-[(E)-pyridin-3-ylmethylideneamino]-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N6OS/c1-9-5-12(15(16,17)18)24(23-9)14-21-11(8-26-14)13(25)22-20-7-10-3-2-4-19-6-10/h2-8H,1H3,(H,22,25)/b20-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOODKGWOORLJSX-IFRROFPPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(F)(F)F)C2=NC(=CS2)C(=O)NN=CC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C(=C1)C(F)(F)F)C2=NC(=CS2)C(=O)N/N=C/C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.